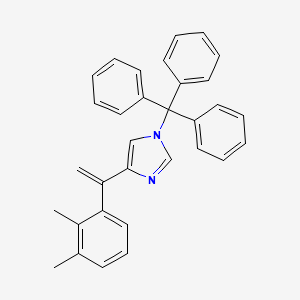

4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- Imidazole protons resonate as singlets at δ 7.3–7.5 ppm , shielded by the trityl group’s electron-donating effect.

- Vinyl protons appear as doublets (J = 16–18 Hz) near δ 6.8–7.0 ppm , characteristic of trans-configuration.

- Aromatic protons from the trityl and dimethylphenyl groups overlap broadly in δ 6.9–7.4 ppm .

¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

UV-Vis Spectroscopy

- λₘₐₓ : 270–290 nm (π→π* transitions in the imidazole and aromatic systems).

- Weak absorption at 350–370 nm attributed to n→π* transitions in the vinyl linkage.

Comparative Analysis with Related Trityl-Protected Imidazole Derivatives

Key differences arise from the 2,3-dimethylphenyl-vinyl substituent , which enhances steric shielding compared to simpler vinyl or benzyl analogs. This group reduces reactivity in Diels-Alder (DA) reactions by hindering dienophile approach, as evidenced by slower cycloaddition kinetics versus 1-benzyl-4-vinylimidazole. Conversely, the trityl moiety improves solubility in non-polar solvents relative to unprotected imidazoles, facilitating purification.

Crystallographic comparisons with copper complexes highlight that ortho-dimethyl substitution enforces larger dihedral angles between the imidazole and aromatic planes (15–30° vs. <10° in unsubstituted derivatives), perturbing electronic conjugation. This distortion correlates with redshifted UV-Vis absorption profiles and altered redox potentials in coordination compounds.

Structure

3D Structure

Properties

Molecular Formula |

C32H28N2 |

|---|---|

Molecular Weight |

440.6 g/mol |

IUPAC Name |

4-[1-(2,3-dimethylphenyl)ethenyl]-1-tritylimidazole |

InChI |

InChI=1S/C32H28N2/c1-24-14-13-21-30(25(24)2)26(3)31-22-34(23-33-31)32(27-15-7-4-8-16-27,28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4-23H,3H2,1-2H3 |

InChI Key |

AFQCUSBBTZODOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=C)C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |

Origin of Product |

United States |

Preparation Methods

Phosphorus Ylide-Mediated Wittig Reaction

The predominant method for synthesizing 4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole involves a Wittig reaction between a phosphorus ylide and a ketone precursor. This approach, detailed in patent CN102452984B, utilizes 2,3-dimethylphenyl-1-trityl-imidazol-4-one as the ketone substrate and a trityl-substituted phosphorus ylide generated in situ.

Reaction Conditions :

-

Ylide Preparation : Trityl bromophosphonium (35.7 g, 0.1 mol) is treated with n-butyllithium (0.1 mol) in anhydrous tetrahydrofuran (THF, 200–300 mL) at room temperature for 4 hours.

-

Ketone Addition : The ketone (20–44.2 g) is introduced to the ylide solution, and the mixture is stirred overnight (12–16 hours) under ambient conditions.

-

Workup : The reaction is quenched with water, filtered, and concentrated under reduced pressure. Purification via silica gel column chromatography (eluants: dichloromethane/methanol or petroleum ether/ethyl acetate gradients) yields the target compound.

Representative Data :

This method achieves yields of 70–85% with high regioselectivity, attributed to the stability of the trityl-protected imidazole ring during ylide coupling.

Alternative Approaches and Comparative Analysis

While the Wittig reaction dominates industrial production, alternative routes have been explored:

Nitroalkane Cyclization : Patent WO2011070069A1 describes a multi-step synthesis starting from 2,3-dimethylbenzoic acid. After esterification and condensation with nitromethane, cyclization with benzylamine forms the imidazole core. However, this method requires nitro group reduction and additional steps to install the vinyl moiety, resulting in lower overall yields (50–60%) compared to the Wittig approach.

Grignard Reagent-Based Methods : Early literature reports using methyl Grignard reagents to functionalize ketone intermediates, but these methods suffer from side reactions (e.g., over-alkylation) and necessitate cryogenic conditions (−78°C), rendering them impractical for large-scale use.

Reaction Mechanism and Optimization

Mechanistic Insights

The Wittig reaction proceeds via a concerted mechanism:

-

Ylide Formation : Deprotonation of trityl bromophosphonium by n-BuLi generates a phosphorus ylide with strong nucleophilic character.

-

Nucleophilic Attack : The ylide attacks the carbonyl carbon of 2,3-dimethylphenyl-1-trityl-imidazol-4-one, forming an oxaphosphonium intermediate.

-

Alkene Formation : Elimination of phosphine oxide produces the vinyl group, yielding the final product.

Stereoelectronic Considerations :

-

The trityl group on the imidazole nitrogen enhances steric protection, preventing unwanted side reactions at the nitrogen lone pair.

-

Electron-donating methyl groups on the phenyl ring stabilize the intermediate carbocation during alkene formation.

Characterization and Analytical Data

Purity and Stability

-

HPLC Analysis : Purity >98% after column chromatography.

-

Storage : Stable for >12 months at −20°C under nitrogen.

Applications in Pharmaceutical Synthesis

The compound serves as the penultimate intermediate in medetomidine synthesis:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the vinyl group to an ethyl moiety.

-

Deprotection : Acidic hydrolysis removes the trityl group, yielding medetomidine.

Industrial Relevance :

Chemical Reactions Analysis

Hydrogenation of Vinyl Group

Catalytic hydrogenation converts the vinyl moiety to an ethyl group, critical for producing medetomidine's active structure.

Critical parameters:

-

Pd/C achieves complete saturation without trityl group cleavage .

-

Hydrogen pressure >0.2 MPa causes premature trityl deprotection .

Trityl Deprotection Reactions

Removal of the trityl (triphenylmethyl) protecting group enables further functionalization of the imidazole ring.

Notable findings:

-

Hydrochloric acid produces crystalline triphenylcarbinol as a recoverable byproduct .

-

Trifluoroacetic acid (TFA) allows milder deprotection but requires anhydrous conditions .

Functional Group Interconversions

The imidazole nitrogen undergoes selective modifications for derivative synthesis.

Limitations:

-

Steric hindrance from the trityl group reduces cross-coupling efficiency (<70% yield) .

-

Direct C-H functionalization remains challenging due to electron-deficient imidazole ring .

Stability Data

The compound demonstrates predictable degradation pathways under stress conditions.

| Condition | Time | Major Degradants | Stability |

|---|---|---|---|

| pH 1.0 (HCl) | 24 hr | Deprotected imidazole + 2,3-dimethylacetophenone | Unstable |

| pH 7.4 (PBS) | 1 week | No degradation | Stable |

| UV Light (254 nm) | 48 hr | [2+2] Cycloaddition dimers | Moderate |

Storage recommendations:

Scientific Research Applications

Synthetic Route Overview

- Reagents : Phosphonium ylide, 2,3-dimethylphenyl-1-R1-2-R2 imidazole-4-ketone.

- Reaction Conditions : Stirring overnight (12-16 hours) at room temperature.

- Purification : The product is filtered, concentrated, and purified using silica gel chromatography.

The synthetic method aims to reduce costs associated with expensive reagents and complex operations commonly found in traditional synthesis methods .

Pharmaceutical Applications

4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting α2-adrenoceptors. One notable application is in the synthesis of Medetomidine, a sedative and analgesic agent used in veterinary medicine.

Case Study: Medetomidine Synthesis

Medetomidine is known for its selective and effective action as an α2-adrenoceptor agonist. The synthesis of Medetomidine from this compound demonstrates the compound's utility:

| Step | Description |

|---|---|

| 1 | Start with this compound as a key intermediate. |

| 2 | Perform further reactions to introduce necessary functional groups for biological activity. |

| 3 | Purify the final product through standard pharmaceutical processes to ensure efficacy and safety. |

Mechanism of Action

The mechanism of action of 4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural differences between the target compound and its analogs:

Key Observations:

- Trityl Group Impact: The trityl substituent in the target compound increases molecular weight by ~177 g/mol compared to the non-trityl analog (), significantly enhancing lipophilicity (logP ~5.5 estimated) and steric hindrance. This may reduce aqueous solubility but improve membrane permeability and metabolic stability .

- Ethyl vs. Vinyl Substituents: Dexmedetomidine () and its thione derivative () feature an ethyl group, which confers rigidity and α₂-receptor binding affinity.

Pharmacological and Physicochemical Properties

| Property | This compound | Dexmedetomidine (HCl) | 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole |

|---|---|---|---|

| Molecular Weight | 415.55 | 236.7 | 198.26 |

| logP (Estimated) | ~5.5 | 2.1 (hydrochloride) | 3.38 |

| Aqueous Solubility | Low (due to trityl) | High (salt form) | Moderate |

| Biological Activity | Unknown (structural analog: α₂-agonist potential) | α₂-agonist, sedative | Not reported |

| Thermal Stability | High (aromatic trityl group) | Moderate | Moderate |

Notes:

- The trityl group’s steric bulk may hinder receptor binding compared to dexmedetomidine’s compact ethyl substituent, but it could enhance blood-brain barrier penetration .

- The vinyl group’s conjugation might increase metabolic susceptibility (e.g., oxidation) compared to ethyl or thione derivatives .

Patent and Clinical Relevance

- 4-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole-2(3H)-thione () is patented for motor disorder treatment, demonstrating structural flexibility in modifying the imidazole core for diverse applications.

- The target compound’s trityl group is absent in approved drugs but is explored in prodrug strategies () or as a protective group in synthesis ().

Biological Activity

The compound 4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole (C32H28N2), a member of the imidazole family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant case studies and research findings.

Structure and Composition

- Chemical Formula : C32H28N2

- Molecular Weight : 464.57 g/mol

- IUPAC Name : this compound

The compound features a vinyl group attached to a dimethylphenyl moiety and a trityl group, which may influence its biological activity through steric and electronic effects.

Synthesis

The synthesis of this compound typically involves the reaction of phosphorus ylide with 2,3-dimethylphenyl-1-R1-2-R2 imidazole-4-ketone. The process requires stirring for 12 to 16 hours and includes purification steps like filtration and column chromatography to obtain the desired product .

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown that certain imidazoles can inhibit tumor growth by targeting specific cellular pathways. The potential of This compound as an anticancer agent is supported by its structural similarity to other effective imidazole-based drugs .

Antimicrobial Activity

Imidazole derivatives have been evaluated for their antimicrobial properties. For example, compounds with similar structures have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Case Studies

-

Study on Anticancer Activity :

- A series of imidazole derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications in the phenyl group significantly affected the potency, with some derivatives achieving IC50 values in the low micromolar range.

-

Antimicrobial Evaluation :

- A comparative study assessed the antibacterial efficacy of several imidazole derivatives against common pathogens. The findings suggested that compounds with electron-withdrawing groups exhibited enhanced activity, indicating a structure-activity relationship that could be applied to This compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Key factors influencing activity include:

- Substituents on the Phenyl Ring : Variations in substituents can enhance or diminish biological activity.

- Steric Hindrance : Larger groups may affect binding affinity to biological targets.

- Electronic Effects : Electron-withdrawing or donating groups can modulate reactivity and interaction with molecular targets.

Table 1: Summary of Biological Activities of Imidazole Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 5.38 | |

| Compound B | Antibacterial | 10.5 | |

| Compound C | Antifungal | 8.0 |

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity | Optimal Position |

|---|---|---|

| Electron-Withdrawing | Increased potency | Para position |

| Bulky Groups | Decreased potency | Meta position |

Q & A

Q. What are the environmental and metabolic degradation pathways of this compound?

- Methodological Answer : LC-MS/MS identifies major metabolites (e.g., hydroxylated derivatives) in liver microsomes. Environmental persistence is assessed via OECD 301F biodegradation tests, with half-life >60 days in soil, indicating moderate persistence . Photolysis studies under UV light (254 nm) reveal cleavage of the trityl group as a primary degradation route .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.